molecular formula C5H2Br2IN B11785145 2,4-Dibromo-6-iodopyridine

2,4-Dibromo-6-iodopyridine

Cat. No.: B11785145
M. Wt: 362.79 g/mol
InChI Key: PETXVPFQCNUWDP-UHFFFAOYSA-N
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Description

2,4-Dibromo-6-iodopyridine is a halogenated pyridine derivative Pyridine is a basic heterocyclic organic compound with the chemical formula C₅H₅N

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromo-6-iodopyridine typically involves halogenation reactions. One common method is the bromination of 2-iodopyridine using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to prevent over-bromination.

Industrial Production Methods

Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-6-iodopyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Coupling Reactions: It can participate in Suzuki-Miyaura or Stille coupling reactions to form biaryl compounds.

    Reduction Reactions: The halogen atoms can be reduced to form the corresponding pyridine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Coupling Reactions: Palladium catalysts, such as Pd(PPh₃)₄, in the presence of bases like potassium carbonate.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

    Substitution: Formation of various substituted pyridines.

    Coupling: Formation of biaryl compounds.

    Reduction: Formation of dehalogenated pyridine derivatives.

Scientific Research Applications

2,4-Dibromo-6-iodopyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the development of bioactive compounds and as a building block for drug discovery.

    Medicine: Investigated for its potential use in the synthesis of therapeutic agents.

    Industry: Utilized in the production of agrochemicals, dyes, and materials science.

Mechanism of Action

The mechanism of action of 2,4-Dibromo-6-iodopyridine depends on the specific chemical reactions it undergoes. In substitution reactions, the halogen atoms act as leaving groups, allowing nucleophiles to attack the pyridine ring. In coupling reactions, the halogen atoms facilitate the formation of carbon-carbon bonds through palladium-catalyzed processes.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dibromo-3-iodopyridine
  • 2,6-Dibromo-4-iodopyridine
  • 2,4-Dichloro-6-iodopyridine

Uniqueness

2,4-Dibromo-6-iodopyridine is unique due to the specific positioning of the bromine and iodine atoms on the pyridine ring. This arrangement provides distinct reactivity patterns and makes it a versatile intermediate for various synthetic applications.

Properties

Molecular Formula

C5H2Br2IN

Molecular Weight

362.79 g/mol

IUPAC Name

2,4-dibromo-6-iodopyridine

InChI

InChI=1S/C5H2Br2IN/c6-3-1-4(7)9-5(8)2-3/h1-2H

InChI Key

PETXVPFQCNUWDP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1Br)I)Br

Origin of Product

United States

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